Tephrosin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZCCQCDWNNJQ-AUSIDOKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878627 | |
| Record name | Tephrosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-80-2 | |
| Record name | Tephrosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tephrosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tephrosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPHROSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C081V83CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Phytochemical and Structural Elucidation Studies
Isolation and Purification Methodologies of Tephrosin from Botanical Sources
The isolation of this compound from botanical sources typically involves extraction of plant material followed by a series of purification steps. This compound has been isolated from the seeds, leaves, and roots of Tephrosia vogelii and the seeds of Millettia pachycarpa, among other sources. researchgate.netebi.ac.ukunej.ac.idsigmaaldrich.comscielo.brresearchgate.netunam.edu.nanih.gov
Initial extraction often utilizes organic solvents such as acetone (B3395972) or ethanol. researchgate.netunej.ac.idscielo.br For instance, air-dried and powdered seeds of Tephrosia vogelii have been macerated with acetone. unej.ac.id The resulting extract is then subjected to partitioning and chromatographic techniques to isolate this compound from other plant constituents. unej.ac.id
Chromatographic Techniques for this compound Isolation (e.g., Vacuum Liquid Chromatography, Radial Chromatography)
Chromatographic methods are essential for separating this compound from complex plant extracts based on differences in polarity and affinity for stationary and mobile phases. Vacuum Liquid Chromatography (VLC) and Radial Chromatography are frequently employed techniques in the isolation process. researchgate.netunej.ac.idresearchgate.netnih.govresearcher.life
In a typical isolation procedure, an acetone extract might be fractionated using VLC with a gradient solvent system, such as n-hexane-EtOAc. unej.ac.id This initial chromatography separates the extract into several fractions. unej.ac.id Fractions containing this compound are then further purified using techniques like radial chromatography, often with a refined solvent system (e.g., n-hexane-EtOAc in a specific ratio) to yield the pure compound. unej.ac.idresearchgate.net High-speed counter-current chromatography (HSCCC) has also been successfully used for the preparative isolation and purification of this compound from the seeds of Millettia pachycarpa. nih.gov This method utilized a two-phase solvent system and allowed for the purification of gram quantities of this compound. nih.gov
Detailed Spectroscopic Analysis for Structure Determination
The structural elucidation of this compound relies heavily on detailed spectroscopic analysis, providing information about its molecular framework, functional groups, and stereochemistry. ebi.ac.ukresearchgate.netresearchgate.netresearchgate.netglobalresearchonline.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation (1D and 2D NMR)
NMR spectroscopy is a primary tool for determining the structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to assign proton and carbon signals and to establish connectivity within the molecule. researchgate.netunej.ac.idnih.govresearchgate.netnih.govresearcher.liferesearchgate.netresearchgate.netresearchgate.netweebly.comuab.edulibretexts.org
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present and their chemical environments. researchgate.netglobalresearchonline.net For instance, the ¹³C NMR spectrum indicates the total number of carbons and provides details about substitution patterns. globalresearchonline.net
2D NMR techniques, including COSY, HSQC, and HMBC, are invaluable for establishing correlations between different atoms and fragments of the molecule. researchgate.netresearchgate.netresearchgate.netweebly.comlibretexts.org COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons. researchgate.net HMBC (Heteronuclear Multiple Bond Correlation) provides correlations between protons and carbons separated by multiple bonds, which is crucial for piecing together the molecular structure and confirming the positions of substituents. researchgate.net These techniques, collectively, allow for the complete assignment of NMR signals and the confirmation of the this compound structure. researchgate.netunej.ac.idresearchgate.netnih.govresearcher.life
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules like this compound. researchgate.netresearchgate.netcore.ac.ukull.esrsc.org By measuring the differential absorption of left and right circularly polarized light by a chiral compound, the ECD spectrum provides characteristic Cotton effects (CEs) at specific wavelengths. researchgate.netull.es
For rotenoids, including this compound, the analysis of Cotton effects in the ECD spectrum, particularly in the region above 300 nm, has been suggested as a reliable method for indicating the absolute configuration at certain chiral centers, such as C-6a and C-12a. researchgate.netresearchgate.netnih.gov Comparing the experimental ECD spectrum of this compound with those of rotenoids with known absolute configurations, or with calculated ECD spectra for possible stereoisomers, allows for the assignment of its absolute stereochemistry. researchgate.netresearchgate.net For example, the absolute configuration of rotenoids with a cis-B/C ring junction has been correlated with the sign of Cotton effects in the 300-330 nm and 348-360 nm regions of the ECD spectrum. researchgate.net
Stereochemical Aspects of this compound
This compound possesses chiral centers, leading to the existence of different stereoisomers. Understanding the stereochemical aspects of this compound is important for its chemical synthesis and for correlating its structure with its biological activity. researchgate.netebi.ac.uknih.govresearchgate.netnih.gov
This compound is a rotenoid with a specific stereochemistry, often isolated as a particular enantiomer. ebi.ac.uknih.gov The absolute stereochemistry at the B/C-ring junction, typically described by the configurations at C-6a and C-12a, is a key stereochemical feature of rotenoids. researchgate.netresearchgate.net this compound has been reported to have a 6aR,12aR cis configuration at this junction. researchgate.net
Diastereoisomeric Considerations and Resolution
Diastereoisomers are stereoisomers that are not mirror images of each other. While enantiomers have identical physical properties, diastereoisomers can have different physical properties, which allows for their separation. msu.edulibretexts.orglibretexts.org In the context of rotenoids like this compound, different stereoisomers, including diastereoisomers, can potentially exist depending on the configuration at the chiral centers. nih.gov
The synthesis of this compound, particularly semi-syntheses starting from other rotenoids like rotenone (B1679576) or deguelin (B1683977), can sometimes lead to the formation of this compound as a single diastereoisomer under controlled conditions. nih.govrsc.org For instance, a chromium-mediated hydroxylation of deguelin has been shown to provide this compound as a single diastereoisomer. nih.govrsc.org This stereocontrolled synthesis is significant as it can yield enantiopure material. rsc.org
The resolution of racemic mixtures, which contain equal amounts of enantiomers, is a process used to separate the individual enantiomers. msu.edulibretexts.orglibretexts.org This is often achieved by reacting the racemic mixture with an enantiomerically pure chiral reagent to form a mixture of diastereoisomers, which can then be separated based on their differing physical properties, such as solubility or by chromatographic methods. msu.edulibretexts.orglibretexts.org While the provided search results primarily discuss the isolation of a specific this compound stereoisomer from natural sources and stereocontrolled synthesis, the principles of diastereoisomer formation and resolution are generally applicable to the study and separation of different stereoisomers of this compound if they were to be obtained as a mixture. msu.edulibretexts.orglibretexts.org
Comparative Structural Analyses with Related Rotenoids (e.g., Deguelin, Rotenone)
This compound belongs to the rotenoid family of natural products, which are characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus stjohns.edunih.gov. Within this family, this compound shares significant structural similarities with other prominent rotenoids, notably Rotenone and Deguelin. These compounds are often found together in various plant species, particularly within the genus Tephrosia and Derris researchgate.netscite.aiwikipedia.org.
The core structure of these rotenoids consists of a complex pentacyclic system. Despite this shared scaffold, subtle differences in functional groups and stereochemistry distinguish this compound from Deguelin and Rotenone, leading to variations in their physical and biological properties.
Rotenone has a molecular formula of C₂₃H₂₂O₆ and a molecular weight of 394.42 g/mol . researchgate.netnist.govdrugbank.com. It features a prop-1-en-2-yl group at position 2 and methoxy (B1213986) groups at positions 8 and 9 nih.govebi.ac.uk. The stereochemistry is defined as the 2R,6aS,12aS-isomer nih.gov.
Deguelin shares the same molecular formula and molecular weight as Rotenone (C₂₃H₂₂O₆, 394.42 g/mol ) mdpi.comchemscene.comcaymanchem.com. However, its structure differs in the substitution pattern and stereochemistry. Deguelin has geminal methyl groups at position 3 and methoxy groups at positions 9 and 10 ebi.ac.ukontosight.ai. The key stereochemical difference from Rotenone is the 7aS,13aS-configuration ebi.ac.ukontosight.ai. Deguelin is considered a derivative or analogue of rotenone mdpi.comspandidos-publications.com.
This compound, on the other hand, has a molecular formula of C₂₃H₂₂O₇ and a molecular weight of 410.42 g/mol wikipedia.orgnih.govdrugfuture.comcaymanchem.com. This difference in molecular formula and weight compared to Rotenone and Deguelin is due to the presence of an additional hydroxyl group (-OH) at the 7a position nih.govcaymanchem.com. Like Deguelin, this compound also features geminal methyl groups at position 3 and methoxy groups at positions 9 and 10 nih.gov. The stereochemistry of this compound is the 7aR,13aR stereoisomer nih.govcaymanchem.com. This compound has been described as hydroxydeguelin or deguelinol I, highlighting its close structural relationship to Deguelin nih.govdrugfuture.comcaymanchem.com. It has also been proposed that this compound could be an oxidized product of Deguelin scispace.com.
The comparative structural features are summarized in the table below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents | Stereochemistry |
| Rotenone | C₂₃H₂₂O₆ | 394.42 | Prop-1-en-2-yl at C-2, Methoxy at C-8, C-9 | 2R,6aS,12aS |
| Deguelin | C₂₃H₂₂O₆ | 394.42 | Geminal methyl at C-3, Methoxy at C-9, C-10 | 7aS,13aS |
| This compound | C₂₃H₂₂O₇ | 410.42 | Geminal methyl at C-3, Methoxy at C-9, C-10, Hydroxyl at C-7a | 7aR,13aR |
The rotenoid skeleton itself contains a cis-fused C/D ring system in compounds like Rotenone, Deguelin, and this compound nih.govscispace.com. The conformation of this cis-fused C/D ring system has been described as being bent in a "roof-tile"-like shape nih.govscispace.com. The structural variations among these rotenoids, including the position and type of substituents and the stereochemistry, contribute to their differing interactions with biological targets, such as mitochondrial complex I stjohns.eduebi.ac.ukcaymanchem.comspandidos-publications.comscispace.comfisheries.org.
The biosynthesis of Deguelin and this compound might be related to Rotenone, with some evidence suggesting the potential derivation of "deguelin-like" rotenoids from "rotenone-like" rotenoids nih.govscispace.com. Successful synthesis of Deguelin from Rotenone and this compound has also been reported nih.govscispace.com. The co-occurrence of these rotenoids in various plant species further supports their close structural and potentially biogenetic relationship nih.govscispace.com.
While structurally similar, the subtle differences in functional groups and stereochemistry among this compound, Deguelin, and Rotenone lead to distinct molecular profiles and varying biological activities, which are subjects of ongoing research mdpi.comnih.govfisheries.org.
Biosynthesis and Biogenetic Pathways of Tephrosin
Precursor Incorporation Studies in Tephrosin Biosynthesis
Studies investigating the incorporation of precursors have been instrumental in understanding the steps involved in rotenoid biosynthesis. The phenylpropanoid pathway provides the initial building blocks. L-phenylalanine is a key precursor, converted into 4-coumaroyl CoA through the action of enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL). ird.fr These early steps are shared with the biosynthesis of other flavonoids and isoflavonoids. mdpi.com
Research has shown that isoflavonoids serve as precursors for rotenoids. nih.gov Specifically, studies have suggested that rot-2'-enonic acid is a common precursor to both deguelin (B1683977) and rotenone (B1679576), which are structurally related to this compound. ird.fr The incorporation of labeled precursors and kinetic feeding experiments have supported the proposed biosynthetic routes. kfnl.gov.sa
Enzymatic Mechanisms in this compound Formation
The formation of the complex rotenoid structure from isoflavonoid (B1168493) precursors involves a series of enzymatic transformations. While specific enzymatic steps directly leading to this compound have been explored within the context of rotenoid biosynthesis, detailed mechanisms for every step in this compound formation are still areas of ongoing research.
The conversion of isoflavonoids to rotenoids involves oxidative transformations and cyclization events. thieme-connect.com Enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) play crucial roles upstream in the flavonoid and isoflavonoid pathways that lead to rotenoids. researchgate.net CHS is often considered a rate-limiting enzyme in this process. researchgate.net The cyclization process that forms the characteristic rotenoid ring system from a rot-2'-enonic acid precursor is catalyzed by specific enzymes, such as deguelin cyclase in the case of deguelin formation. ird.fracs.org this compound is proposed to be an oxidized product of deguelin, suggesting enzymatic oxidation steps are involved in its formation from deguelin. nih.govthieme-connect.comnih.gov
Genetic Regulation of this compound Biosynthetic Genes in Plants
The biosynthesis of secondary metabolites in plants, including rotenoids, is under genetic control, regulated at the transcriptional level by various genes and transcription factors (TFs). frontiersin.org These TFs bind to specific DNA sequences in the promoter regions of biosynthetic genes, activating or repressing their expression. frontiersin.org
Studies on the genetic regulation of rotenoid biosynthesis have identified key enzymes and genes involved in the pathway. For instance, genes encoding PAL, C4H, 4CL, CHS, CHI, isoflavone (B191592) synthase (IFS), and hydroxyisoflavanone 4'-O-methyltransferase (HI4OMT) have been implicated in rotenoid biosynthesis in various plant species. mdpi.comresearchgate.net The expression levels of these genes can be influenced by environmental factors, such as UV-B radiation, which has been shown to upregulate genes involved in flavonoid biosynthesis, including CHS, in Mirabilis himalaica, a plant known to produce rotenoids. mdpi.com Plant hormones and signaling pathways, such as auxin, abscisic acid (ABA), jasmonic acid (JA), and calcium signaling, also play a role in regulating rotenoid biosynthesis. mdpi.comnih.govfrontiersin.org Transcription factors, including MYB and bHLH proteins, are known to regulate flavonoid and anthocyanin biosynthesis through the phenylpropanoid pathway, which is connected to rotenoid production. frontiersin.orgmdpi.com
Comparative Biogenetic Routes within the Rotenoid Class
The rotenoid class encompasses several related compounds, including rotenone, deguelin, this compound, and elliptone. wikipedia.orgnih.gov These compounds share a common isoflavonoid origin, but their specific structures arise from variations in the downstream enzymatic modifications of the core skeleton. nih.govthieme-connect.com
Comparative studies suggest divergent branches in the biosynthetic pathway after the formation of a common intermediate like rot-2'-enonic acid, leading to different rotenoid structures. ird.fr For example, two different enzymes are thought to be responsible for the cyclization process that produces deguelin and rotenone. ird.fr this compound is often found alongside deguelin and rotenone in plants and is considered an oxidized derivative of deguelin. nih.govthieme-connect.com This suggests a close biogenetic relationship, where a specific oxidation step acts on deguelin to yield this compound. nih.gov The co-occurrence of different rotenoids in the same plant species, such as Lonchocarpus urucu and Cassia tora, supports the idea of common initial pathways followed by differential enzymatic modifications. nih.govbdim.eu
Production of this compound via Cell Cultures
Plant cell cultures offer an alternative approach for the production of valuable secondary metabolites like this compound. Studies have explored the ability of Tephrosia vogelii cell cultures to produce rotenoids. ird.fr Both heterotrophic and photomixotrophic cell suspension cultures of T. vogelii have demonstrated the capacity to produce rotenoids, although the specific profile of accumulated compounds can differ depending on the culture conditions. ird.fr
Research has shown that heterotrophic cell cultures of T. vogelii predominantly produce deguelin and this compound, while photomixotrophic cultures tend to accumulate rotenone and deguelin, similar to the rotenoid profile found in the leaves of the intact plant. ird.fr This suggests that light or photosynthetic activity may influence the direction of the biosynthetic pathway towards the production of specific rotenoids. ird.fr
Furthermore, hairy root cultures induced by Agrobacterium rhizogenes have been investigated for this compound production in Tephrosia purpurea. researchgate.net Transformed hairy root cultures have shown an increased capacity for secondary metabolite production compared to non-transformed root or cell suspension cultures. researchgate.net Studies have demonstrated that A. rhizogenes-inoculated hairy roots of T. purpurea can lead to an increase in this compound content compared to control hairy root cultures, highlighting the potential of this biotechnological approach for enhancing this compound production. researchgate.net
Synthetic and Semi Synthetic Approaches to Tephrosin
Total Synthesis Strategies
Total synthesis of tephrosin involves the construction of the molecule from simpler, commercially available precursors through a series of chemical reactions. This allows for the preparation of this compound and its analogs, providing opportunities for structural modifications and the study of structure-activity relationships.
Modular Asymmetric Synthesis Approaches
Modular asymmetric synthesis offers a flexible and efficient route to complex molecules like this compound, allowing for the convergent assembly of key fragments while controlling stereochemistry. This approach has been applied to the synthesis of rotenoid natural products, including this compound. A concise modular asymmetric total synthesis of this compound has been reported, utilizing an N-heterocyclic carbene-catalyzed dynamic kinetic resolution for the construction of the cis-fused tetrahydrochromeno[3,4-b]chromene core structure. researchgate.net This strategy enables the rapid assembly of rotenoid key structures and facilitates the synthesis of various rotenoid natural products in a highly convergent fashion. researchgate.net The modularity of this approach is advantageous for accessing labeled analogs of this compound, which are valuable tools for investigating its mechanism of action. discovery.csiro.au
Semi-Synthetic Transformations from Related Natural Products
Semi-synthesis of this compound typically involves using a readily available natural product, such as rotenone (B1679576), as a starting material and transforming it through a series of chemical reactions to obtain this compound. This approach can be more efficient than total synthesis when the starting natural product is abundant.
Conversion of Rotenone to Rot-2'-enonic Acid and Subsequent Derivatization
Rotenone is a common precursor for the semi-synthesis of this compound and other rotenoids. A key intermediate in these transformations is rot-2'-enonic acid. researchgate.net, nih.gov, rsc.org, rsc.org A new two-step transformation of rotenone into rot-2'-enonic acid has been developed, involving a zinc-mediated ring opening of rotenone hydrobromide. researchgate.net, researchgate.net, nih.gov, nih.gov, rsc.org, rsc.org, wilddata.cn This method offers advantages over previous approaches by avoiding highly toxic reagents and providing a higher yield. nih.gov, rsc.org The conversion of rot-2'-enonic acid into deguelin (B1683977) can be achieved through established procedures. researchgate.net, nih.gov, rsc.org Subsequently, deguelin can be transformed into this compound. researchgate.net, nih.gov, nih.gov, rsc.org, rsc.org
Chromium-Mediated Hydroxylation for Stereocontrolled Synthesis
Chromium-mediated hydroxylation is a crucial step in the stereocontrolled semi-synthesis of this compound from deguelin. Treatment of deguelin with potassium dichromate in aqueous acetic acid provides this compound as a single diastereoisomer. researchgate.net, researchgate.net, nih.gov, nih.gov, rsc.org, rsc.org This diastereoselective outcome is attributed to the nature of the reaction and the specific architecture of the starting material. researchgate.net, rsc.org This method allows for the stereocontrolled introduction of the hydroxyl group at the C-12a position of deguelin to yield this compound. researchgate.net, nih.gov, nih.gov, rsc.org, rsc.org
Scalability and Efficiency of Synthetic Routes
Semi-synthetic approaches starting from more readily available rotenoids, such as rotenone, have demonstrated improved scalability and efficiency for preparing this compound and its analogues. nih.govresearchgate.net A stereocontrolled semi-synthesis from rotenone involves a zinc-mediated ring opening, followed by conversion to deguelin, and finally a chromium-mediated hydroxylation to yield this compound. nih.govresearchgate.netrsc.org This route is described as operationally simple, scalable, and high-yielding, offering considerable advantages over some previous methods. nih.govresearchgate.net Specifically, the transformation of deguelin to this compound using potassium dichromate in aqueous acetic acid has been reported to proceed smoothly with a 76% yield. nih.gov Another concise total synthesis of (±)-deguelin and (±)-tephrosin utilized a vinyl iodide as a key building block, achieving (±)-tephrosin in 90% yield from (±)-deguelin via Cu₂O-mediated α-hydroxylation. nih.gov
Synthesis of Labeled Analogues for Mechanistic Studies
The synthesis of labeled this compound analogues is essential for elucidating its mechanism of action and metabolic fate. Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), and radioisotopes, such as carbon-14 (B1195169) (¹⁴C), are commonly incorporated into molecules for use in mechanistic and metabolic studies. symeres.compharmaron.com
The modular nature of some synthetic routes to rotenoids, including this compound, is highlighted as facilitating access to labeled analogues. discovery.csiro.aumolaid.comresearchgate.netnih.gov This modularity allows for the introduction of isotopic labels at specific positions within the this compound structure.
Deuterium labeling can be particularly useful for mechanistic and kinetic studies due to the kinetic isotope effect. symeres.com While general methods for synthesizing deuterium-labeled compounds exist, including direct hydrogen/deuterium exchange and synthesis from labeled precursors, specific details regarding the synthesis of deuterium-labeled this compound were not extensively detailed in the search results. symeres.comrsc.orgprinceton.edunih.govresearchgate.net However, the need for labeled analogues to dissect the mechanism of action of rotenoids like this compound has been explicitly stated. discovery.csiro.aumolaid.comresearchgate.netnih.govmolaid.com
Carbon-14 radiosynthesis is a standard technique for preparing labeled compounds for use in non-clinical and clinical studies, particularly for tracking metabolism and distribution (ADME studies). pharmaron.com Expertise exists in incorporating ¹⁴C labels into various molecule types, including complex natural products. pharmaron.com The strategic placement of the ¹⁴C label in a metabolically stable position is crucial for accurate characterization of metabolites. pharmaron.com While a specific ¹⁴C synthesis of this compound was not detailed, the general capabilities for radiosynthesis suggest that labeled this compound could be prepared for metabolic studies.
The ability to synthesize labeled this compound analogues allows researchers to trace the compound's pathway in biological systems, identify binding sites, and understand the biochemical transformations it undergoes. This information is vital for fully understanding this compound's biological activities and potential therapeutic applications.
Molecular Mechanisms of Tephrosin Bioactivity
Cellular Pathway Modulation by Tephrosin
This compound has been shown to impact a range of cellular pathways, including those critical for inflammation, cell survival, protein synthesis, and cell cycle progression. researchgate.netresearchgate.netresearchgate.net
NF-κB Signaling Inhibition
Nuclear factor-kappa B (NF-κB) is a transcription factor family that plays a crucial role in regulating genes involved in inflammation, cell survival, and immune responses. wikipedia.orgfrontiersin.org Aberrant activation of NF-κB is frequently observed in various cancers, contributing to tumor progression and chemoresistance. wikipedia.orgebi.ac.uk this compound has been reported to inhibit NF-κB signaling. researchgate.netresearchgate.netresearchgate.net While the precise mechanism of NF-κB inhibition by this compound requires further detailed investigation, studies on related compounds like deguelin (B1683977) have shown inhibition of NF-κB p65 phosphorylation and nuclear translocation. ebi.ac.uk this compound has also been shown to reduce the expression of the anti-apoptotic factor XIAP, which can be regulated by NF-κB signaling. researchgate.netresearchgate.net
Autophagy Pathway Modulation (Induction and Blunting)
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, acting as a survival mechanism under stress conditions. nih.govnih.gov However, autophagy can have a dual role in cancer, sometimes promoting cell survival and at other times contributing to cell death. nih.govjci.org this compound has been shown to modulate the autophagy pathway, exhibiting both induction and blunting effects depending on the cellular context and combination treatments. researchgate.netresearchgate.netresearchgate.netchemfaces.com
In some studies, this compound has been reported to induce autophagy. chemfaces.comchemfaces.com For instance, in A549 lung cancer cells, this compound induced autophagic cell death, characterized by the formation of acidic vesicular organelles and an increase in the ratio of LC3-II to LC3-I, a marker of autophagy. chemfaces.comtandfonline.com
Conversely, this compound has also been shown to blunt 2-deoxy-D-glucose (2-DG)-induced autophagy in various cancer cell lines, including HeLa and HT-29 cells. researchgate.netchemfaces.combiocrick.comnih.govnih.gov This blunting effect on autophagy contributes to the enhanced cytotoxic activity observed when this compound is combined with 2-DG. researchgate.netchemfaces.combiocrick.comnih.govnih.gov This suggests that this compound can inhibit the survival pathway mediated by autophagy under certain metabolic stress conditions. nih.govnih.gov
Apoptosis Induction (Caspase-dependent and Caspase-independent pathways)
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. researchgate.net Dysregulation of apoptosis is a hallmark of cancer. researchgate.net this compound has been widely demonstrated to induce apoptosis in various cancer cell lines. nih.govresearchgate.netresearchgate.net
This compound can induce apoptosis through both caspase-dependent and caspase-independent pathways. researchgate.netchemfaces.com In pancreatic cancer cells (PANC-1 and SW1990), this compound promoted apoptosis evidenced by enhanced cleavage of caspase-3, caspase-9, and PARP. nih.govresearchgate.netnih.gov This indicates the involvement of the caspase cascade, a key feature of the intrinsic apoptotic pathway. nih.govnih.gov Furthermore, this compound increased intracellular reactive oxygen species (ROS) production, leading to mitochondrial membrane potential depolarization and cytochrome c release, events upstream of caspase activation in the mitochondrial apoptotic pathway. nih.govnih.gov
While caspase-dependent apoptosis is a prominent mechanism, some studies suggest that this compound can induce cell death that may not solely rely on caspase activation, potentially involving caspase-independent mechanisms or autophagic cell death under specific conditions. chemfaces.comtandfonline.com For example, in A549 cells, while this compound induced autophagy and cell death, PARP cleavage was not detected after 24 hours of treatment, suggesting that apoptosis might not be the primary mode of cell death at this time point or in this specific cell line, or that caspase-independent mechanisms are involved. chemfaces.comtandfonline.com
Cell Cycle Arrest (e.g., G2/M phase)
The cell cycle is a tightly regulated process that controls cell growth and division. researchgate.net Dysregulation of the cell cycle is a characteristic of cancer, leading to uncontrolled proliferation. researchgate.net this compound has been shown to induce cell cycle arrest in cancer cells. researchgate.netresearchgate.netresearchgate.net
Specifically, this compound has been observed to arrest the cell cycle at the G2/M phase. researchgate.netresearchgate.netchemfaces.comtandfonline.com In A549 lung cancer cells, exposure to this compound resulted in significant proliferation inhibition and cell cycle arrest at the G2/M phase in a dose-dependent manner. chemfaces.comtandfonline.com This arrest prevents cancer cells from undergoing mitosis, thereby inhibiting their proliferation.
DNA Damage Induction
DNA damage can trigger cell cycle arrest and apoptosis, serving as a mechanism to prevent the propagation of damaged cells. cam.ac.ukrsc.org Many chemotherapeutic agents exert their effects by inducing DNA damage in cancer cells. rsc.org this compound has been shown to induce DNA damage. researchgate.netresearchgate.netresearchgate.net
In pancreatic cancer cells (PANC-1 and SW1990), this compound treatment led to DNA strand breaks, quantified by increased tail DNA in comet assays. nih.govnih.gov Furthermore, this compound increased the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks. nih.govnih.govrsc.org Intracellular ROS production appears to play an essential role in this compound-induced DNA damage, as alleviation of ROS production by scavengers significantly reduced the accumulation of phosphorylated H2AX. nih.govnih.gov
Inhibition of Elongation Factor-2 Kinase (eEF-2K)
Eukaryotic elongation factor-2 kinase (eEF-2K) is a kinase that phosphorylates and inhibits eukaryotic elongation factor-2 (eEF-2), thereby regulating protein synthesis elongation. nih.govfrontiersin.org eEF-2K can play a role in cell survival under stress conditions, including nutrient deprivation. nih.govfrontiersin.org this compound has been identified as an inhibitor of eEF-2K. researchgate.netresearchgate.netresearchgate.netchemfaces.combiocrick.com
This compound has been shown to inhibit the activation of eEF-2K induced by 2-DG in HeLa cells, as evidenced by the reduced phosphorylation of eEF-2. biocrick.comnih.govnih.govtandfonline.comebi.ac.uk Inhibition of eEF-2K by this compound appears to play a critical role in its ability to blunt 2-DG-induced autophagy and enhance the cytotoxic effect of 2-DG. researchgate.netchemfaces.combiocrick.comnih.govnih.govebi.ac.uk This suggests that by inhibiting eEF-2K, this compound disrupts a survival pathway utilized by cancer cells under metabolic stress. nih.govnih.gov
Growth Factor Receptor and Downstream Signaling Pathway Interaction
This compound exerts its biological effects, in part, by interfering with the activity of growth factor receptors and the subsequent signaling cascades. This interaction plays a significant role in its observed antitumor activities.
Inhibition of Growth Factor Phosphorylation
Studies have shown that this compound can inhibit the phosphorylation of certain growth factor receptors and downstream signaling molecules. For instance, this compound effectively inhibited the phosphorylation of FGFR1 at Y653/654 residues and its adapter protein FRS2 in paclitaxel-resistant ovarian cancer cells. nih.govmdpi.com However, it did not affect the phosphorylation of the EGFR at the Y1045 residue in these cells. nih.govmdpi.com In human colon cancer cells, treatment with this compound inhibited both the ligand-induced and constitutive phosphorylation of EGFR, ErbB2, and ErbB3. nih.govmedchemexpress.comarctomsci.com
Blocking PI3K/Akt Pathway
The PI3K/Akt pathway is a critical survival signaling route often dysregulated in cancer. This compound has been shown to block this pathway. In paclitaxel-resistant ovarian cancer cells, this compound inhibited the phosphorylation of AKT (S473). nih.govmdpi.commdpi.com This inhibition of the PI3K/Akt pathway is considered one of the crucial mechanisms by which this compound exerts its effects. nih.govmdpi.comresearchgate.netresearchgate.net
Modulation of Ras/MAPK Pathway (ERK, p38 MAPK)
The Ras/MAPK pathway, including its key components ERK and p38 MAPK, is involved in cell proliferation and survival. This compound has been found to modulate this pathway. This compound effectively inhibited the phosphorylation of ERK (T202/Y204) and p38 MAPK (T180/182) in paclitaxel-resistant ovarian cancer cells. nih.govmdpi.commdpi.com This inhibition contributes to the suppression of survival signaling pathways. nih.govmdpi.comresearchgate.netresearchgate.net
STAT3 Signaling Inhibition
STAT3 is a transcription factor that plays a significant role in cell survival and chemoresistance. This compound has been shown to inhibit STAT3 signaling. In paclitaxel-resistant ovarian cancer cells, this compound inhibited the phosphorylation of STAT3 (Y705). nih.govmdpi.commdpi.com Inhibition of the STAT3 pathway has been reported to restore paclitaxel (B517696) sensitivity in ovarian cancer. nih.gov
Internalization and Degradation of EGFR and ErbB2
This compound has been demonstrated to induce the internalization and degradation of EGFR and ErbB2 receptors. In human colon cancer cells (HT-29), this compound treatment led to the internalization of EGFR and ErbB2 into vesicles, resulting in their degradation. nih.govmedchemexpress.comarctomsci.comchemfaces.comselleckchem.combiocrick.com This degradation was blocked by the lysosomal inhibitor chloroquine, suggesting a lysosomal degradation pathway. nih.govchemfaces.combiocrick.com This mechanism contributes to the antitumor effects of this compound by inactivating these receptor tyrosine kinases. nih.govmedchemexpress.comarctomsci.comselleckchem.combiocrick.com
Fibroblast Growth Factor Receptor (FGFR1) Signaling Pathway Inhibition
This compound has been shown to suppress the FGFR1 signaling pathway. In paclitaxel-resistant ovarian cancer cells, this compound downregulated the phosphorylation of FGFR1 and its specific adapter protein FRS2. nih.govmdpi.commdpi.comresearchgate.net The inhibition of FGFR1 signaling by this compound is considered a possible target to reduce paclitaxel resistance in these cells. nih.gov
Here is a summary of the effects of this compound on key signaling molecules based on research findings:
| Signaling Molecule | Effect of this compound Treatment (in SKOV3-TR cells unless specified) | References |
| FGFR1 Phosphorylation (Y653/654) | Inhibited | nih.govmdpi.com |
| FRS2 Phosphorylation (Y196) | Inhibited | nih.govmdpi.com |
| EGFR Phosphorylation (Y1045) | No effect (in SKOV3-TR cells) | nih.govmdpi.com |
| EGFR Phosphorylation (ligand-induced and constitutive) | Inhibited (in HT-29 cells) | nih.govmedchemexpress.comarctomsci.com |
| ErbB2 Phosphorylation (ligand-induced and constitutive) | Inhibited (in HT-29 cells) | nih.govmedchemexpress.comarctomsci.com |
| ErbB3 Phosphorylation (ligand-induced and constitutive) | Inhibited (in HT-29 cells) | nih.govmedchemexpress.comarctomsci.com |
| AKT Phosphorylation (S473) | Inhibited | nih.govmdpi.commdpi.com |
| STAT3 Phosphorylation (Y705) | Inhibited | nih.govmdpi.commdpi.com |
| ERK Phosphorylation (T202/Y204) | Inhibited | nih.govmdpi.commdpi.com |
| p38 MAPK Phosphorylation (T180/182) | Inhibited | nih.govmdpi.commdpi.com |
| EGFR Expression | Internalization and Degradation (in HT-29 cells) | nih.govmedchemexpress.comarctomsci.comchemfaces.comselleckchem.combiocrick.com |
| ErbB2 Expression | Internalization and Degradation (in HT-29 cells) | nih.govmedchemexpress.comarctomsci.comchemfaces.comselleckchem.combiocrick.com |
| XIAP Expression | Reduced | nih.govmdpi.commdpi.com |
Mitochondrial Interactions and Oxidative Stress
Mitochondria play a central role in cellular energy production and the regulation of apoptosis. This compound has been shown to interact with mitochondria, leading to disruptions in their function and inducing oxidative stress. researchgate.netnih.govnih.gov
Reactive Oxygen Species (ROS) Generation
One of the key mechanisms by which this compound affects cells is by increasing the production of intracellular reactive oxygen species (ROS). researchgate.nettandfonline.comnih.govnih.gov Studies in pancreatic cancer cells, for instance, have demonstrated that this compound treatment quickly leads to the generation of ROS, observed as increased green fluorescence intensity using DCF-DA staining. nih.gov This ROS accumulation has been shown to occur in a time- and dose-dependent manner. nih.gov Intracellular ROS production appears to be essential for the anticancer activity of this compound, as the use of ROS scavengers can weaken its apoptotic effects. researchgate.netnih.govnih.gov Mitochondrial-specific ROS indicators, such as MitoSOX Red, have confirmed that this compound elevates ROS levels specifically within mitochondria. nih.gov
Here is a summary of ROS generation findings:
| Cell Line | Effect of this compound on Intracellular ROS | Time- and Dose-Dependency | Impact of ROS Scavengers |
| PANC-1 (Pancreatic Cancer) | Increased ROS generation | Yes | Abolished effect of this compound |
| SW1990 (Pancreatic Cancer) | Increased ROS generation | Yes | Abolished effect of this compound |
| A549 (Lung Cancer) | Induced ROS generation | Not specified | Not specified |
Mitochondrial Membrane Potential Depolarization
This compound treatment has been observed to induce the depolarization of the mitochondrial membrane potential (MMP). researchgate.nettandfonline.comnih.govnih.gov In healthy cells, the mitochondrial membrane maintains a high potential, indicated by the aggregation of JC-1 dye and red fluorescence. However, upon depolarization, JC-1 forms monomers in the cytosol, leading to green fluorescence. nih.gov Studies using JC-1 staining and flow cytometry have shown that this compound significantly induces the dissipation of MMP in cancer cells, with the ratio of red to green fluorescence decreasing in a time-dependent manner. nih.gov This depolarization is considered a critical event in the mitochondrial pathway of apoptosis. nih.gov Pre-incubation with ROS scavengers has been shown to significantly abolish the this compound-induced collapse of MMP. nih.gov
Data on Mitochondrial Membrane Potential Depolarization:
| Cell Line | Effect of this compound on MMP | Detection Method | Impact of ROS Scavengers |
| PANC-1 (Pancreatic Cancer) | Dissipation of MMP | JC-1 staining, Flow cytometry | Abolished effect of this compound |
| SW1990 (Pancreatic Cancer) | Dissipation of MMP | JC-1 staining, Flow cytometry | Not specified |
| A549 (Lung Cancer) | Obviously decreased MMP | Flow cytometry | Not specified |
Cytochrome c Release
Mitochondrial membrane depolarization and increased mitochondrial outer membrane permeability can lead to the release of cytochrome c from the intermembrane space into the cytosol. researchgate.netnih.govnih.govthermofisher.com Cytochrome c release is a crucial step in initiating the intrinsic apoptotic pathway, as it binds to Apaf-1, leading to the formation of the apoptosome and activation of caspase-9 and subsequently caspase-3. thermofisher.com Research has demonstrated that this compound treatment induces the release of cytochrome c from mitochondria to the cytosol in cancer cells. researchgate.netnih.govnih.gov
Inhibition of Mitochondrial Electron Transport Chain
This compound, as a rotenoid, is known to act as a mitochondrial electron transport inhibitor. biosynth.comcaymanchem.com Specifically, rotenoids, including this compound, inhibit Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial electron transport chain. biosynth.comcaymanchem.comscranton.edu This inhibition disrupts the transfer of electrons, which is essential for the generation of ATP through oxidative phosphorylation. biosynth.comscranton.edu The toxic actions of this compound are attributed, in part, to its ability to inhibit NADH:ubiquinone oxidoreductase. caymanchem.com Inhibition of the electron transport chain can lead to increased ROS production and ultimately cell death. nih.gov
Interactions with Anti-apoptotic Factors (e.g., XIAP)
Apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Inhibitor of apoptosis proteins (IAPs), such as X-linked inhibitor of apoptosis protein (XIAP), play a significant role in preventing apoptosis by inhibiting caspases. jensenlab.org Studies have shown that this compound can reduce the expression of the anti-apoptotic factor XIAP. researchgate.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net This downregulation of XIAP by this compound contributes to the induction of apoptosis in cancer cells. mdpi.comnih.gov
Suppression of Enzymes Involved in Extracellular Matrix Degradation and Metastasis
Extracellular matrix (ECM) degradation is a critical process in cancer invasion and metastasis, facilitated by enzymes such as matrix metalloproteinases (MMPs). fiveable.menih.gov These enzymes break down the structural components of the ECM, allowing cancer cells to migrate and invade surrounding tissues and intravasate into the bloodstream. fiveable.menih.gov While the search results broadly mention that this compound acts through various pathways, including the suppression of enzymes involved in extracellular matrix degradation and metastasis researchgate.netresearchgate.netresearchgate.net, specific detailed research findings on this compound's direct interaction with or inhibition of particular ECM degradation enzymes like MMPs were not prominently detailed in the provided snippets. However, the general mechanism suggests that by suppressing these enzymes, this compound could potentially impede the processes of cancer cell invasion and metastasis. researchgate.netresearchgate.netresearchgate.net
Pharmacological Applications and Preclinical Studies of Tephrosin
Anticancer Research
Tephrosin has demonstrated promising anticancer activities in various preclinical investigations. researchgate.net Its effects have been observed across a spectrum of cancer types, and studies have delved into its mechanisms of action, including its efficacy in resistant cancer cells and its potential for synergistic effects with other agents. researchgate.netmdpi.comresearchgate.netnih.gov
Activity against Specific Cancer Cell Lines (e.g., Skin, Cervical, Breast, Ovarian, Pancreatic, Colorectal, Lung, Leukemia)
This compound has shown antiproliferative effects against a variety of human cancer cell lines. Research indicates activity against lung cancer cells (A549), breast cancer cells (MCF-7), liver cancer cells (HepG2), glioblastoma cells (SHG-44), and pancreatic cancer cells (SW1990 and PANC-1). researchgate.netnih.gov Studies have also reported its anticancer activities against skin, cervical, ovarian, colorectal, and leukemia cell lines. researchgate.net
| Cancer Cell Line | Observed Activity | Source |
| A549 (Lung) | Decreased cellular viability | researchgate.netnih.gov |
| MCF-7 (Breast) | Decreased cellular viability | researchgate.netnih.gov |
| HepG2 (Liver) | Decreased cellular viability | researchgate.netnih.gov |
| SW1990 (Pancreatic) | Potently suppressed cell viability, induced apoptosis | researchgate.netnih.gov |
| PANC-1 (Pancreatic) | Potently suppressed cell viability, induced apoptosis | researchgate.netnih.gov |
| SHG-44 (Glioblastoma) | Decreased cellular viability | researchgate.netnih.gov |
| HeLa (Cervical) | Decreased cell viability (in combination with 2-DG) | nih.gov |
| HT-29 (Colorectal) | Induced internalization and degradation of EGFR and ErbB2, induced apoptosis | nih.gov |
| SW-620 (Colorectal) | Decreased cell viability (in combination with 2-DG) | nih.gov |
| SKOV3-TR (Paclitaxel-Resistant Ovarian) | Suppressed chemoresistance, induced apoptotic death (in combination with paclitaxel) | mdpi.commdpi.comnih.gov |
| Skin Cancer | Anticancer activity reported | researchgate.net |
| Leukemia | Anticancer activity reported | researchgate.net |
Efficacy in Paclitaxel-Resistant Ovarian Cancer
A significant area of research has focused on this compound's ability to overcome chemoresistance in ovarian cancer, particularly resistance to paclitaxel (B517696), a standard therapeutic agent. mdpi.commdpi.comnih.gov Studies have shown that this compound can resensitize paclitaxel-resistant ovarian cancer cells to paclitaxel. mdpi.comresearchgate.netnih.gov Combination treatment with paclitaxel and this compound has been shown to induce apoptotic death in these resistant cells. mdpi.comresearchgate.netnih.gov This effect is associated with the inhibition of key survival signaling pathways, including the phosphorylation of AKT, STAT3, ERK, and p38 MAPK. mdpi.comresearchgate.netnih.gov Notably, this compound has been found to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2, without affecting EGFR phosphorylation. mdpi.comresearchgate.netnih.gov this compound's mechanism in this context does not appear to involve affecting P-glycoprotein expression or function, nor the reactive oxygen species scavenging pathway. mdpi.comnih.gov It has also been observed to reduce the expression of the anti-apoptotic factor XIAP. mdpi.comnih.gov
Synergistic Effects with Chemotherapeutic Agents (e.g., 2-Deoxy-D-glucose)
This compound has been investigated for its potential to enhance the activity of other chemotherapeutic agents. Studies have indicated that this compound can enhance the cytotoxic activity of 2-deoxy-D-glucose (2-DG) against various human cancer cell lines. caymanchem.comnih.gov This synergistic effect is linked to this compound's ability to accelerate the depletion of intracellular ATP and blunt 2-DG-induced autophagy, ultimately leading to increased apoptosis in cancer cells. caymanchem.comnih.gov
In Vivo Antitumor Activity in Xenograft Models
Preclinical studies using in vivo models have also been conducted to evaluate this compound's antitumor activity. In one study involving PANC-1 xenografted nude mice, this compound demonstrated potent antitumor activity. nih.gov This in vivo research supports the potential of this compound as a chemotherapeutic agent for pancreatic cancer. nih.gov
Antibacterial Activity
Beyond its anticancer potential, this compound has also exhibited antibacterial properties. tandfonline.comresearchgate.netnih.gov Research has explored its activity against a range of bacterial strains, highlighting its potential as a natural antibacterial agent. tandfonline.comresearchgate.netnih.gov
Activity Spectrum against Bacterial Strains (e.g., Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis)
This compound has demonstrated antibacterial activity against several pathogenic bacterial strains. Studies have shown its activity against Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. tandfonline.comresearchgate.netnih.gov Specifically, this compound has shown moderate antibacterial activity against E. coli and S. typhi, with reported Minimum Inhibitory Concentration (MIC) values of 25 μg/mL and Minimum Bactericidal Concentration (MBC) values of 100 μg/mL against E. coli. tandfonline.comresearchgate.netnih.govresearcher.liferesearchgate.nettandfonline.comfigshare.com It has also shown moderate activity against S. aureus and B. subtilis, with MIC values of 50 μg/mL and MBC values of 100 μg/mL for S. aureus, and MIC and MBC values of 50 and 110 μg/mL respectively for B. subtilis. tandfonline.com The antibacterial activity of this compound has been suggested to be comparable to or stronger than some standard antibiotics like chloramphenicol (B1208) against certain strains. tandfonline.com
| Bacterial Strain | Observed Activity | MIC (μg/mL) | MBC (μg/mL) | Source |
| Escherichia coli TISTR 780 | Moderate antibacterial activity | 25 | 100 | tandfonline.comresearchgate.netnih.govresearcher.liferesearchgate.nettandfonline.comfigshare.com |
| Salmonella typhi Ty 21a | Moderate antibacterial activity | 25 | 100 | tandfonline.comtandfonline.com |
| Staphylococcus aureus S33 R4 | Moderate antibacterial activity | 50 | 100 | tandfonline.com |
| Bacillus subtilis subsp. subtilis str. 168 | Moderate antibacterial activity | 50 | 110 | tandfonline.com |
| Staphylococcus aureus (general) | Moderate antibacterial activity | 0.83 mg/mL (830 μg/mL) | Not specified | nih.govresearchgate.net |
| Proteus mirabilis | Moderate antibacterial activity | 0.5 mg/mL (500 μg/mL) | Not specified | nih.govresearchgate.net |
Anthelmintic Activity
Research indicates that Tephrosia vogelii, a plant containing this compound, exhibits anthelmintic activity against gastrointestinal nematodes in sheep. In vitro studies using crude aqueous extracts of T. vogelii leaves showed significant and dose-dependent inhibition of egg hatching and larval development. At a concentration of 500 mg/ml, the extracts resulted in over 95.8% reduction in egg hatch and more than 98% inhibition of larval development. academicjournals.orgresearchgate.net While these studies evaluated the crude extract, the anthelmintic effect is attributed in part to the presence of rotenoids and flavonoids, which include this compound. academicjournals.org
In vitro Anthelmintic Activity of Tephrosia vogelii Leaf Extract
| Extract Type | Concentration (mg/ml) | Egg Hatch Inhibition (%) | Larval Development Inhibition (%) |
| Dried Extract | 500 | > 95.8 | > 98 |
| Poultice Paste | 500 | > 95.8 | > 98 |
Data derived from studies on Tephrosia vogelii crude aqueous extracts. academicjournals.orgresearchgate.net
Antiulcer Properties
Studies on Tephrosia purpurea, another species containing this compound, have demonstrated antiulcer properties. pharmacophorejournal.comnih.govwjahr.com An aqueous extract of Tephrosia purpurea roots significantly reduced the degree of stomach ulceration in rats in various experimentally induced ulcer models, including those induced by ethanol, HCl, indomethacin, and pyloric ligation. pharmacophorejournal.comdoc-developpement-durable.org While the exact mechanisms are still being investigated, the antiulcer activity is suggested to be due to a cytoprotective action or by strengthening the gastric and duodenal mucosa, thereby enhancing mucosal defense. pharmacophorejournal.comdoc-developpement-durable.org Flavonoidal compounds, including this compound, pongaglabol, and semiglabrin (B1211302) present in Tephrosia purpurea, are considered likely contributors to this antiulcer effect. doc-developpement-durable.orgijpir.com Methanolic extracts of Tephrosia purpurea aerial parts also showed significant inhibition of gastric lesions in pylorus ligation and ethanol-induced ulcer models in rats, suggesting both gastric antisecretory and acid neutralizing effects. ijrap.net
Antioxidant Properties
Tephrosia purpurea extracts, which contain this compound, have demonstrated antioxidant activity. pharmacophorejournal.comcorpuspublishers.comenvirobiotechjournals.com Studies have shown that aqueous and ethanolic extracts of T. purpurea leaves and roots possess free radical scavenging activity. corpuspublishers.comenvirobiotechjournals.comijpsr.com For instance, an aqueous extract of T. purpurea roots showed IC50 values of 78 µg/ml in DPPH assay and 89 µg/ml in nitric oxide scavenging assay, indicating its ability to scavenge free radicals. ijpsr.com Phytochemical screening of these extracts has revealed the presence of flavonoids, saponins, tannins, and phenolic compounds, which are believed to be responsible for the observed antioxidant effects. envirobiotechjournals.comijpsr.com This antioxidant potential may contribute to the plant's traditional uses and potential therapeutic applications in conditions related to oxidative stress. corpuspublishers.com
Antidiabetic Potential through Molecular Docking
Molecular docking studies have explored the potential antidiabetic activity of phytochemicals from Tephrosia purpurea, including this compound. thesciencein.orgresearchgate.net An in silico study screened 54 bioactive molecules from T. purpurea against six molecular targets associated with diabetes: Tyrosine Phosphatase 1B (PTP1B), Glucokinase (GK), dipeptidyl peptidase 4 (DPP4), Peroxisome proliferator-activated receptor (PPAR-γ), Pancreatic alpha-amylase (HPA), and Sodium-glucose co-transporter type 2 (SGLT2). thesciencein.org this compound was one of the seven compounds that demonstrated robust binding affinities with the active sites of these target proteins, suggesting potential inhibitory effects. thesciencein.org These findings from molecular docking simulations indicate that this compound could potentially interact with key enzymes and receptors involved in glucose metabolism, highlighting its potential for further investigation as an antidiabetic agent. thesciencein.org
Pesticidal and Insecticidal Activities
This compound is a known rotenoid found in Tephrosia species, particularly Tephrosia vogelii and Tephrosia purpurea, and contributes to their well-documented pesticidal and insecticidal properties. wikipedia.orgresearchgate.netnih.govnih.govumn.edu Tephrosia extracts containing this compound have been traditionally used and scientifically investigated for controlling a wide range of insect pests. researchgate.netnih.govumn.edudoc-developpement-durable.orgplantwiseplusknowledgebank.orgresearchgate.net The insecticidal activity of Tephrosia is primarily attributed to rotenoids like rotenone (B1679576), deguelin (B1683977), rotenolone (B1679575), and this compound, which can act additively or synergistically. researchgate.netnih.gov this compound has been shown to exhibit high activity against certain insects, such as the African armyworm (Spodoptera exempta). nih.gov Tephrosia vogelii extracts, containing this compound, have demonstrated effectiveness against pests like termites, citrus aphids, and red spider mites, with reported efficacy of at least 90%. doc-developpement-durable.org They are also used to protect stored grains from pests like maize weevils and bean bruchids. nih.govdoc-developpement-durable.org
Insecticidal Activity of Tephrosia Extracts (containing this compound)
| Target Pest | Tephrosia Species/Extract Type | Reported Efficacy |
| African armyworm (Spodoptera exempta) | This compound (isolated) | High activity |
| Termites | T. vogelii extract | ≥ 90% effective |
| Citrus aphids | T. vogelii extract | ≥ 90% effective |
| Red spider mites | T. vogelii extract | ≥ 90% effective |
| Maize weevils | T. vogelii leaf powder | Effective up to 3 months doc-developpement-durable.org |
| Bean bruchids | T. vogelii leaf powder | Effective doc-developpement-durable.org |
Data compiled from various studies on this compound and Tephrosia extracts. nih.govdoc-developpement-durable.org
Efficacy against Specific Pests (e.g., African armyworm)
This compound has demonstrated significant activity against certain insect pests. Research indicates high activity of this compound against the African armyworm (Spodoptera exempta). nih.govjarts.infomdpi.com Along with other rotenoids like rotenone and deguelin, this compound contributes to the insecticidal properties of Tephrosia species. nih.govmdpi.comresearchgate.netresearchgate.net These compounds can act as antifeedants and interfere with insect growth and development. nih.govmdpi.com
Studies have explored the efficacy of Tephrosia extracts, containing this compound and other rotenoids, against various pests. For instance, extracts of T. vogelii have been reported as effective in controlling bruchids in beans and cowpeas. nih.gov The insecticidal efficacy of Tephrosia is attributed to the presence of compounds like rotenone, deguelin, and this compound. nih.govresearchgate.netresearchgate.net
While this compound shows activity against the African armyworm, comparative studies with other rotenoids suggest varying levels of toxicity. This compound was found to be less toxic than deguelin and rotenone in studies involving Callosobruchus maculatus. researchgate.net
Table 1 summarizes some reported insecticidal activities related to this compound and Tephrosia extracts:
| Source/Compound | Target Pest | Observed Activity |
| This compound | African armyworm (Spodoptera exempta) | High activity |
| Tephrosia elata extract | African armyworm (Spodoptera exempta) | High activity (attributed to this compound) nih.govjarts.info |
| Tephrosia vogelii extract | Bruchids (Callosobruchus maculatus) | Effective control nih.govresearchgate.net |
| Tephrosia nubica extracts | Spodoptera littoralis, Agrotis ipsilon | Antifeeding and chronic effects (larval/pupal/adult) jarts.info |
Preclinical Studies on Organ-Specific Effects (e.g., Acute Lung Injury)
Preclinical studies have investigated the potential therapeutic effects of this compound on organ-specific injuries, including acute lung injury (ALI). ALI is a severe respiratory condition characterized by inflammation, edema, and impaired oxygenation. nih.gov
One study explored the protective effects of this compound in a rat model of sepsis-induced ALI. nih.gov Sepsis was induced in rats, and this compound was administered. The evaluation parameters included arterial oxygenation, lung water content, protein and cytokine levels, and neutrophil and lymphocyte counts in bronchoalveolar lavage fluid (BALF). nih.gov
Histopathological examination in this study indicated a reduction in lung injury score in rats treated with this compound compared to untreated infected rats. nih.gov The study also found that this compound treatment reduced the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Macrophage Inflammatory Protein-2 (MIP-2), which are known mediators involved in ALI. nih.gov Higher doses of this compound resulted in a greater suppression of ICAM-1 and MIP-2 expression. nih.gov These findings suggest that this compound may attenuate sepsis-induced ALI by impeding the expression of these inflammatory mediators. nih.gov
Table 2 summarizes key findings from the preclinical study on this compound and acute lung injury:
| Model/Condition | Treatment | Key Findings |
| Sepsis-induced ALI in rats | This compound | Reduced lung injury score nih.gov |
| Reduced expression of ICAM-1 and MIP-2 in BALF nih.gov | ||
| Attenuated sepsis-induced ALI nih.gov |
Further preclinical investigations have also explored the effects of this compound on cancer cell lines, including lung cancer cells (A549), indicating potential antineoplastic activities. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Tephrosin and Its Derivatives
Impact of Structural Modifications on Biological Activity
Structural modifications to the Tephrosin skeleton can significantly impact its biological activity. This compound itself is considered to have good antibacterial activity. tandfonline.com Comparisons with related compounds, such as obovatachalcone, suggest that the cyclized chalcone (B49325) skeleton in this compound contributes to its stronger activity. tandfonline.com The fused C/D cis-ring system in rotenoids like this compound is also considered important for their activity. tandfonline.com
Studies on derivatives of related rotenoids, such as deguelin (B1683977), provide insights into the potential impact of modifications on the this compound structure. For instance, modifications to the A and E rings, as well as truncation of the B and C rings of deguelin, have been explored to understand their effect on antiproliferative and antiangiogenic activities. acs.orgacs.org These studies highlight that the choice of functional groups and the integrity of the ring system play a crucial role in determining the potency of these compounds. acs.org
Research on fused pyran/chromene derivatives, which share some structural features with this compound, also demonstrates that structural alterations can lead to enhanced or selective cytotoxic activity against cancer cell lines. rsc.orgnih.gov Specific examples include the introduction of imidazole-containing moieties, which resulted in increased potency against MCF-7 breast cancer cells. rsc.org
Correlation between Oxidation Levels and Bioactivity
The oxidation level of this compound and its related compounds appears to be correlated with their bioactivity. This compound is considered to have a higher oxidation level compared to obovatachalcone, which is suggested as a reason for its stronger antibacterial activity. tandfonline.com This implies that the degree of oxidation within the rotenoid framework can influence its effectiveness.
Furthermore, studies on the thermolysis transformation products of rotenone (B1679576), a closely related rotenoid, have shown that hydroxylation and degradation products, which represent different oxidation states, can exhibit enhanced anti-inflammatory effects compared to the parent compound. nih.gov Specifically, hydroxylated compounds showed more potent suppression of nitric oxide production. nih.gov This suggests that controlled oxidation or hydroxylation can lead to derivatives with altered and potentially improved biological activities.
Role of Hydroxyl and Methoxy (B1213986) Groups in Activity
Hydroxyl (-OH) and methoxy (-OCH₃) groups are present in the structure of this compound and have been implicated in its biological activity. The presence of a hydroxyl group at C-12a of this compound is reported to enhance its rotenoid activity. tandfonline.com Hydroxyl groups can contribute to the solubility of a compound and its ability to form hydrogen bonds, which can be important for interactions with biological targets like enzymes. tandfonline.com
Methoxy groups are also considered important for the activity of rotenoids. tandfonline.com In this compound, methoxy groups are present at C-2 and C-3. tandfonline.com Methoxy groups can increase the lipophilicity of a compound, which can influence its ability to penetrate cell membranes and reach intracellular targets. tandfonline.com Studies on deguelin derivatives have also highlighted the importance of methoxy groups in their activity. acs.org
The specific position and number of hydroxyl and methoxy groups on the rotenoid skeleton can therefore play a critical role in determining the potency and specificity of the compound's biological effects.
Chirality and Stereoisomerism in Structure-Activity Relationships
Chirality and stereoisomerism are important considerations in the SAR of this compound and its derivatives. This compound itself has defined stereochemistry, specifically the 7aR,13aR stereoisomer. ebi.ac.uknih.gov Stereoisomers are molecules with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. libretexts.orglibretexts.org Chirality arises when a molecule is non-superimposable on its mirror image, often due to the presence of a chiral center or a chiral axis. libretexts.orgkhanacademy.orgiosrjournals.orgwikipedia.org
The specific stereochemistry of a chiral molecule can significantly influence its interaction with biological systems, including proteins, enzymes, and receptors, which are themselves often chiral. libretexts.orgiosrjournals.org Different stereoisomers can exhibit different pharmacokinetic profiles, binding affinities, and biological activities. While the provided search results specifically mention the stereochemistry of this compound ebi.ac.uknih.gov, detailed SAR studies explicitly focusing on the impact of different stereoisomers of this compound were not extensively found within the provided snippets. However, the general principle of stereoselectivity in biological interactions suggests that the specific 7aR,13aR configuration of this compound is likely important for its observed activities. ebi.ac.uknih.govlibretexts.orgiosrjournals.org The synthesis of racemic mixtures, such as (Rac)-Tephrosin, is mentioned, indicating that different stereoisomers can be obtained and potentially studied for their biological effects. naturalproducts.net
Understanding the role of chirality and stereoisomerism is crucial for developing this compound derivatives with optimized activity and specificity, as different stereoisomers may have vastly different biological profiles.
Analytical Methodologies for Tephrosin Quantification and Detection
High-Performance Liquid Chromatography (HPLC) for Tephrosin Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of rotenoids, including this compound. HPLC methods have been developed to analyze the principal biologically active components of rotenone-containing extracts, such as rotenone (B1679576), this compound, rotenolone (B1679575), and deguelin (B1683977). nih.gov
Typical HPLC setups for rotenoid analysis often employ a C18 reversed phase column. nih.gov The separation of compounds is achieved using mobile phases that can consist of mixtures like acetonitrile (B52724) and 0.025 M phosphoric acid or methanol (B129727) and water. nih.gov Detection of the separated rotenoids is commonly performed by UV absorbance. The chromophores of this compound and deguelin exhibit a maximal absorbance at 270 nm, which is utilized for their detection. nih.gov
HPLC has demonstrated its capability to effectively separate this compound from other co-occurring rotenoids such as rotenone, rotenolone, and deguelin. nih.gov Coupled Solid Phase Extraction (SPE)-HPLC techniques have also been developed for the analysis of rotenoids and other compounds in complex matrices like water and sediment samples, allowing for improved extraction efficiency. nih.gov Furthermore, HPLC analysis is used to confirm the purity of isolated this compound samples. Another reported method for separating rotenoids, including this compound, involved chromatography on silica (B1680970) using a mobile phase of chloroform-isooctane.
High-Performance Thin-Layer Chromatography (HPTLC) for this compound Detection and Quantification in Plant Extracts
High-Performance Thin-Layer Chromatography (HPTLC) methods have been established for the analysis of various compounds present in plants like Tephrosia purpurea, a known source of this compound and other rotenoids.
While several HPTLC studies on Tephrosia purpurea focus on quantifying other constituents such as rutin, quercetin, lupeol (B1675499), and beta-sitosterol, they acknowledge the presence of rotenoids like this compound within these plant extracts. General HPTLC procedures involve the use of pre-coated silica gel plates as the stationary phase. Mobile phases are selected to achieve optimal separation of the target compounds and can include solvent systems such as toluene-ethyl acetate-formic acid or a mixture of ethyl acetate, formic acid, glacial acetic acid, and water. Detection and quantification are often carried out using densitometry at specific wavelengths. Some studies have reported specific Rf values for compounds like rotenone, beta-sitosterol, and lupeol using particular HPTLC systems. Although this compound is known to be present in these extracts, specific HPTLC parameters solely for its direct quantification were not consistently detailed in the provided information, with some studies indicating challenges in detecting certain rotenoids with their specific HPTLC methods.
Natural Occurrence and Biodiversity Research
Distribution of Tephrosin in the Genus Tephrosia
The genus Tephrosia, a member of the Fabaceae family, is a well-established source of rotenoids, including this compound. mdpi.comjapsonline.comnih.govresearchgate.net This genus comprises about 400 species distributed across tropical, subtropical, and arid regions globally. mdpi.comjapsonline.com this compound has been identified in several Tephrosia species, indicating its widespread presence within the genus.
Specific Tephrosia species known to contain this compound include:
Tephrosia purpurea : This species, also known as wild indigo (B80030) or fish poison, is a common wasteland weed with a pantropical distribution. wikipedia.orgprota4u.orgefloraofindia.com It is found throughout India and Sri Lanka, as well as in Australia and China. efloraofindia.comresearchgate.netresearchgate.nethumanjournals.com this compound is present in the leaves and seeds of T. purpurea. ebi.ac.ukwikipedia.orgefloraofindia.comresearchgate.net
Tephrosia vogelii : Native to tropical Africa, T. vogelii is a widely studied species known for its insecticidal properties. researchgate.netnri.orgresearchgate.netwikipedia.org this compound is among the major rotenoid compounds found in T. vogelii, present in various organs including leaves, petals, stems, and roots. ebi.ac.ukwikipedia.orgmdpi.comnih.gov It is encountered most abundantly where cultivated. nri.org
Tephrosia elata : This bushy perennial shrub occurs in Kenya and is known to produce various phytochemicals, including this compound. mdpi.com Tephrosia elata is also found in Ethiopia, eastern DRC, Tanzania, and Zimbabwe. zimbabweflora.co.zwkew.org
Tephrosia virginiana : Commonly called devil's shoestring or goat's rue, T. virginiana is native to North America, ranging from Texas to Florida and north to Ontario. mdpi.comcoastalplainplants.orgwildflower.orgwikipedia.org The roots of T. virginiana contain this compound. mdpi.comnih.govresearchgate.net
Tephrosia candida : this compound has also been reported in Tephrosia candida. np-mrd.org
This compound is often found alongside other rotenoids like rotenone (B1679576), deguelin (B1683977), and rotenolone (B1679575) in these species. mdpi.comresearchgate.net
Other Plant Sources of this compound
Beyond the Tephrosia genus, this compound has been identified in other plant genera, primarily within the Fabaceae family, which are also known for producing rotenoids.
Notable other plant sources of this compound include:
Derris elliptica : The roots of Derris elliptica, an East Asian plant, have historically been used as fish poison and insecticide due to their rotenoid content. echocommunity.orgechocommunity.org this compound is one of the rotenoids present in D. elliptica. np-mrd.orgnih.govechocommunity.orgglobinmed.comresearchgate.net
Mundulea sericea : This shrub or small tree is found in Africa and South Asia. wikipedia.org Rotenoids, including this compound, have been isolated from M. sericea. np-mrd.orgnih.govtreesa.orgcore.ac.uk The bark is known to contain rotenone. wikipedia.org
Lonchocarpus species: Various species within the genus Lonchocarpus, native to the Western Hemisphere, are also sources of rotenoids. mdpi.comnih.govoup.com this compound has been reported in Lonchocarpus species. np-mrd.orgmdpi.com
Antheroporum pierrei : this compound has been isolated from the leaves and twigs of Antheroporum pierrei. np-mrd.orgebi.ac.ukebi.ac.uknih.govacs.org
Other plants reported to contain this compound include Amorpha fruticosa, Crotalaria spp., Erycibe expansa, Millettia species, Piscidia mollois, and Sarcolobus globosus. np-mrd.org
Variability of this compound Content across Species and Chemotypes
The concentration of this compound, as well as other rotenoids, can vary significantly among different Tephrosia species and even among different strains or variants within the same species, often referred to as chemotypes. mdpi.comnih.gov This variability is a key aspect of biodiversity research related to these compounds.
Research indicates that Tephrosia vogelii generally produces high amounts of rotenoids, including this compound, with leaves accounting for a large percentage of the total rotenoid content. nih.govnih.gov However, individual plants of T. vogelii can show significant differences in the content of rotenone, deguelin, rotenolone, and this compound. mdpi.com
Studies evaluating different Tephrosia species have shown that not all species biosynthesize rotenoids, and among those that do, the amounts can differ considerably. nih.gov This variability suggests that genetic and environmental factors likely play a role in the biosynthesis and accumulation of this compound and other rotenoids. nih.gov Systematic evaluation of bioactive compounds in different species is needed to identify those with high insecticidal activities. mdpi.com
Ecological Role of this compound in Plant Defense Mechanisms
This compound, like other rotenoids, plays a significant ecological role in plant defense mechanisms, primarily acting as a natural insecticide and fish poison. ebi.ac.ukebi.ac.uknih.govefloraofindia.commdpi.com These compounds are part of the plant's chemical arsenal (B13267) against herbivores and other potential threats.
The insecticidal properties of rotenoids, including this compound, are well-documented. mdpi.comnih.govmdpi.com They are known to be toxic to a wide range of insects. mdpi.comnih.gov For example, this compound has exhibited high activity against the African armyworm (Spodoptera exempta). mdpi.com The presence of this compound and other rotenoids in plants like Tephrosia virginiana contributes to their toxicity to insects such as aphids, houseflies, potato beetles, fleas, and lice. mdpi.comnih.gov
Historically, the toxicity of Tephrosia species, particularly their rotenoid content, has been exploited by indigenous cultures for use as fish poisons. mdpi.comefloraofindia.comcoastalplainplants.orgresearchgate.netwikipedia.org This practice highlights the potent effect of this compound and related compounds on aquatic life. While poisonous to fish, this compound is reported to be less toxic to mammals than rotenone. prota4u.orgmdpi.com The presence of these compounds deters fish, which could otherwise impact the plant's environment in aquatic or riparian habitats.
The production of this compound and other rotenoids is a key defensive strategy for Tephrosia species and other rotenoid-producing plants, helping to protect them from predation and contributing to their survival in various ecosystems. ebi.ac.ukebi.ac.ukmdpi.comwikipedia.org
Future Directions and Research Gaps
Elucidating Undiscovered Pharmacodynamic and Pharmacokinetic Profiles of Tephrosin
A notable gap in the current understanding of this compound is the lack of comprehensive studies on its pharmacodynamics and pharmacokinetics. researchgate.netresearchgate.net Pharmacokinetic studies investigate how a substance is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamics examines the biochemical and physiological effects of the substance and its mechanism of action. frontiersin.orgnih.gov Further research is needed to fully understand how this compound behaves within biological systems, including its bioavailability, tissue distribution, metabolic fate, and elimination pathways. researchgate.netontosight.ai This knowledge is crucial for assessing its potential therapeutic efficacy and identifying optimal administration strategies, should it advance to clinical development. frontiersin.orgnih.gov
Further Exploration of this compound's Multifaceted Mechanisms of Action
This compound has been shown to exert its effects through various pathways, particularly in the context of its anticancer properties. researchgate.netresearchgate.net These mechanisms include inhibiting NF-kB signaling, inducing apoptosis, inhibiting elongation factor-2 kinase, reducing the phosphorylation of growth factors, blocking downstream signaling pathways such as PI3K/Akt, Ras/MAPK, p38/MAPK, and STAT3, arresting the cell cycle at the G2/M phase, inducing DNA damage and oxidative stress, and suppressing enzymes involved in extracellular matrix degradation and metastasis. researchgate.netresearchgate.netnih.gov Additionally, this compound has been observed to downregulate the FGFR1/FRS2 signaling pathway in certain cancer cells. researchgate.net It can also enhance the cytotoxicity of other agents, such as 2-deoxy-D-glucose, by accelerating ATP depletion and blunting autophagy in cancer cells. lipidmaps.orgnih.gov Despite these findings, a more in-depth and comprehensive understanding of the intricate molecular mechanisms underlying this compound's diverse activities is still required. researchgate.netresearchgate.net Further research is needed to fully dissect these pathways and identify other potential targets. researchgate.netresearchgate.net
Development of Novel this compound Analogs for Enhanced Efficacy and Selectivity
Given this compound's promising biological activities, the development of novel analogs presents a significant area for future research. researchgate.netresearchgate.net Structural modifications of natural compounds, such as rotenoids like deguelin (B1683977) (a related compound to this compound), have been explored to enhance pharmacological properties and potentially overcome limitations like toxicity. researchgate.netspandidos-publications.com Designing and synthesizing this compound analogs with improved efficacy, selectivity towards specific targets or cell types, and potentially reduced off-target effects is a key direction. researchgate.net Structure-activity relationship (SAR) studies are essential in this process to understand how modifications to the this compound structure influence its biological activity. researchgate.nettandfonline.com
Translational Research and Clinical Development Potential
While preclinical studies have indicated this compound's potential in various applications, including cancer therapy and as an antibacterial agent, translational research is necessary to bridge the gap between laboratory findings and clinical application. researchgate.nettandfonline.comcriteriuminc.com Translational research involves multiple stages, from basic science discoveries to the development of interventions and their implementation in practice. criteriuminc.comnih.gov Moving this compound towards clinical development would require rigorous preclinical validation, including detailed toxicological assessments and efficacy studies in relevant in vivo models. ontosight.ai If preclinical data are promising, this would be followed by clinical trials in humans to evaluate its safety and efficacy in treating specific conditions. criteriuminc.com The potential of Tephrosia purpurea, a plant containing this compound, in traditional medicine and its observed pharmacological properties suggest a basis for future research to explore its therapeutic potential. scispace.comnih.govijhsr.org However, a lack of detailed ethnopharmacological, pharmacological, and phytochemical analysis of T. purpurea represents a limitation that needs to be addressed for its potential clinical translation. scispace.com
Sustainable Production and Extraction Technologies
As this compound is primarily sourced from plants, research into sustainable production and extraction technologies is crucial for its future development and potential widespread use. criteriuminc.comscispace.com Tephrosia species, such as T. vogelii and T. purpurea, are known sources of this compound. wikipedia.orgresearchgate.netscispace.com Efficient and environmentally friendly methods for cultivating these plants and extracting this compound are needed. researchgate.net Research could focus on optimizing plant growth conditions to maximize this compound yield, developing scalable and cost-effective extraction techniques, and exploring alternative or complementary production methods, such as plant cell culture or microbial fermentation, if feasible. wikipedia.orgresearchgate.netrsc.org Considering the use of Tephrosia extracts as botanical insecticides, sustainable harvesting and processing methods are important for integrating them into agro-ecologically sustainable systems. researchgate.netnih.gov
Advanced Computational Studies (e.g., DFT, In Silico Drug Activity Prediction, Molecular Docking)
Computational approaches play an increasingly vital role in drug discovery and natural product research. Advanced computational studies, including Density Functional Theory (DFT), in silico drug activity prediction, and molecular docking, can provide valuable insights into this compound's properties and potential interactions. wisdomlib.orgmdpi.comnih.govresearchgate.netfrontiersin.orgdntb.gov.ua DFT calculations can help in understanding the electronic structure, stability, and reactivity of this compound and its analogs. wisdomlib.orgmdpi.comnih.govresearchgate.netfrontiersin.org In silico drug activity prediction tools can forecast potential pharmacological activities based on the compound's structure. researchgate.netwisdomlib.orgnih.gov Molecular docking simulations can predict how this compound interacts with potential protein targets at the molecular level, aiding in the elucidation of its mechanisms of action and the identification of new targets. mdpi.comnih.govresearchgate.netfrontiersin.org These computational methods can help prioritize research directions and guide experimental studies, accelerating the discovery and development process. wisdomlib.org
Q & A
Q. What standardized assays are used to evaluate Tephrosin’s cytotoxicity in pancreatic cancer cells, and how should researchers interpret IC₅₀ values?
this compound’s cytotoxicity is typically assessed via MTT assays, which measure mitochondrial activity in cell viability studies. IC₅₀ values (e.g., 41.21 μM in HUVEC vs. 18.86 μM in SW1990 cells ) must be contextualized with cell-specific factors like metabolic rate and membrane permeability. Researchers should include positive controls (e.g., cisplatin) and validate results across multiple cell lines to account for variability .
Q. How can researchers confirm this compound-induced apoptosis in vitro?
Apoptosis is confirmed through complementary methods:
- Nuclear morphology : Hoechst 33258 staining detects chromatin condensation .
- Flow cytometry : Annexin V/PI co-staining quantifies early/late apoptotic populations .
- Caspase activation : Western blotting for cleaved caspase-3/-9 and PARP, coupled with caspase inhibitor studies (e.g., Z-VAD-FMK) to block apoptosis .
- LDH release assays : Validate membrane integrity loss during late apoptosis .
Q. What are the minimum requirements for characterizing this compound’s purity and structural identity in experimental studies?
- Purity : ≥95% purity via HPLC or LC-MS, with batch-specific certificates from suppliers like MedChemExpress .
- Structural validation : NMR and high-resolution mass spectrometry (HRMS) for novel derivatives; literature comparison for known compounds .
Advanced Research Questions
Q. How can conflicting data on this compound’s classification (e.g., rotenoid isoflavonoid vs. carotenoid) be resolved in mechanistic studies?
Discrepancies (e.g., rotenoid isoflavonoid vs. carotenoid ) require:
- Structural re-analysis : Compare spectral data (NMR, MS) with published rotenoid scaffolds .
- Functional assays : Test insecticidal activity (a rotenoid hallmark) to confirm classification .
- Source verification : Validate plant genus (Derris for rotenoids) and extraction protocols .
Q. What experimental strategies validate ROS as the primary mediator of this compound’s anticancer effects?
- ROS scavengers : Pre-treatment with NAC (N-acetylcysteine) to reverse apoptosis and caspase activation .
- Mitochondrial assays : JC-1 staining for membrane potential depolarization and cytochrome c release .
- DNA damage markers : γ-H2AX phosphorylation and comet assays to link ROS to genomic instability .
Q. How should researchers design in vivo studies to balance this compound’s antitumor efficacy and toxicity?
- Model selection : Use immunocompromised mice (e.g., nude mice) with PANC-1 xenografts for human-relevant data .
- Dosing regimen : Optimize via pharmacokinetic studies (e.g., bioavailability, half-life) to minimize off-target effects .
- Toxicity endpoints : Monitor body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) .
Q. How to reconcile discrepancies in this compound’s selectivity between cancer and normal cells?
Conflicting selectivity profiles (e.g., SW1990 vs. HUVEC ) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
